molecular formula C17H16N6O3 B2624676 N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine CAS No. 714284-77-2

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

Cat. No. B2624676
CAS RN: 714284-77-2
M. Wt: 352.354
InChI Key: HOXLPRROPNGWJB-UHFFFAOYSA-N
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Description

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine, also known as MNPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of the disease. In Parkinson's disease, N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been found to protect dopaminergic neurons from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in disease progression. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has also been found to modulate the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been found to exhibit various biochemical and physiological effects in vitro and in vivo. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of Alzheimer's disease. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has also been found to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several advantages for lab experiments, including its stability, solubility, and low toxicity. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be easily synthesized in the lab and its activity can be easily measured using various assays. However, N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has some limitations, including its poor bioavailability and limited in vivo efficacy.

Future Directions

There are several future directions for N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine research, including the development of more potent analogs, the investigation of its mechanism of action in different disease models, and the optimization of its pharmacokinetic properties for better in vivo efficacy. N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine could also be studied in combination with other drugs or therapies to enhance its therapeutic potential.

Synthesis Methods

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by nitration, reduction, and condensation reactions. The final product is obtained through crystallization and purification steps.

properties

IUPAC Name

2-N-(4-methoxyphenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-26-13-9-7-12(8-10-13)20-17-21-15(18)14(23(24)25)16(22-17)19-11-5-3-2-4-6-11/h2-10H,1H3,(H4,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLPRROPNGWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-methoxyphenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine

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